molecular formula C17H17F3N2 B4990314 1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine

Katalognummer B4990314
Molekulargewicht: 306.32 g/mol
InChI-Schlüssel: BCFDQUYMIFUBCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine, also known as DF4P, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential as a therapeutic agent for various medical conditions.

Wirkmechanismus

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine acts as a selective serotonin 5-HT1A receptor agonist, which means it binds to and activates this receptor in the brain. This activation leads to increased serotonin neurotransmission, which is believed to be involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine has been shown to have antidepressant-like effects in animal models of depression. It has also been shown to reduce anxiety-like behavior in rats. 1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine has been found to increase the levels of serotonin and its metabolites in the brain, which is consistent with its mechanism of action as a 5-HT1A receptor agonist.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor, as well as its ability to cross the blood-brain barrier. However, its limited solubility in water and low stability in acidic conditions can pose challenges for its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on 1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine, including:
1. Further preclinical studies to determine its efficacy and safety in various animal models.
2. Clinical trials to evaluate its potential as a therapeutic agent for depression, anxiety, and other medical conditions.
3. Development of new synthetic routes to improve the yield and purity of 1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine.
4. Investigation of its potential as a radioligand for imaging studies of the serotonin 5-HT1A receptor in the brain.
5. Exploration of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine is a promising compound that has shown potential as a therapeutic agent for various medical conditions. Further research is needed to determine its efficacy and safety in humans and to explore its potential as a lead compound for the development of new drugs.

Synthesemethoden

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-difluorobenzyl chloride with 4-fluoroaniline to form 1-(2,6-difluorobenzyl)-4-fluoroaniline. This intermediate is then reacted with piperazine to form 1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine has been studied for its potential as a therapeutic agent for various medical conditions, including depression, anxiety, and schizophrenia. It has also been investigated for its potential as a radioligand for imaging studies of the serotonin 5-HT1A receptor in the brain. 1-(2,6-difluorobenzyl)-4-(4-fluorophenyl)piperazine has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

Eigenschaften

IUPAC Name

1-[(2,6-difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2/c18-13-4-6-14(7-5-13)22-10-8-21(9-11-22)12-15-16(19)2-1-3-17(15)20/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFDQUYMIFUBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC=C2F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Difluorophenyl)methyl]-4-(4-fluorophenyl)piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.